N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE
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Overview
Description
N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE is a complex organic compound that features a combination of isoxazole, thienyl, and acrylamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and thienyl intermediates. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne or alkene.
Preparation of the Thienyl Intermediate: This involves the functionalization of thiophene, often through halogenation followed by substitution reactions.
Coupling Reactions: The isoxazole and thienyl intermediates are then coupled with acrylamide derivatives under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL]PHENYLACETAMIDE: Shares the isoxazole moiety and has similar biological activities.
3-(DIMETHYLAMINO)-1-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)-2-PROPEN-1-ONE: Contains the isoxazole and propenone groups, used in similar research applications.
(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHYLAMINE: Another isoxazole derivative with potential biological activities.
Uniqueness
N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE is unique due to its combination of isoxazole, thienyl, and acrylamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H16N4O3S2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(E)-N-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C19H16N4O3S2/c1-12-16(17(23-26-12)13-6-3-2-4-7-13)18(25)21-22-19(27)20-15(24)10-9-14-8-5-11-28-14/h2-11H,1H3,(H,21,25)(H2,20,22,24,27)/b10-9+ |
InChI Key |
MIMKBKGPDPZVSW-MDZDMXLPSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NNC(=S)NC(=O)C=CC3=CC=CS3 |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NNC(=S)NC(=O)/C=C/C3=CC=CS3 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NNC(=S)NC(=O)C=CC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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